methyl 3-nitro-4-sulfamoylbenzoate
Description
This compound is primarily utilized as a chemical intermediate in pharmaceutical and materials science research.
Properties
CAS No. |
162010-79-9 |
|---|---|
Molecular Formula |
C8H8N2O6S |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the ester group. The sulfonation step involves the reaction of the nitrated product with sulfamic acid under controlled conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 3-amino-4-sulfamoylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-4-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 3-nitro-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-sulfamoylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and sulfamoyl groups. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Features of Methyl 3-Nitro-4-Sulfamoylbenzoate and Analogues
Key Observations :
Functional Group Diversity: this compound’s sulfamoyl group (-SO₂NH₂) distinguishes it from analogues like ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate, which contains a methylsulfonyl (-SO₂CH₃) group. Methyl 3-methoxy-4-nitrobenzoate replaces the sulfamoyl group with methoxy (-OCH₃), reducing electron-withdrawing effects and altering reactivity .
Nitro Group Positioning: The nitro group in this compound is at the 3-position, whereas in ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate, it occupies the 5-position.
Ester Group Variations :
Commercial and Analytical Considerations
- Availability : this compound is listed as discontinued by CymitQuimica, whereas ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate remains available (CAS 52317-31-4) via Hairui Chem .
Biological Activity
Methyl 3-nitro-4-sulfamoylbenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.22 g/mol. The compound is characterized by the presence of both nitro and sulfamoyl functional groups, which contribute to its distinct chemical properties and reactivity. The nitro group is positioned at the meta position relative to the ester group, while the sulfamoyl group is attached at the para position.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, leading to alterations in enzyme activity or receptor interactions. The nitro group can undergo reduction to form an amino group, which can enhance its interaction with biological targets. Additionally, the sulfamoyl group may facilitate binding to specific enzymes or receptors involved in disease processes, particularly in cancer research.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Compounds with similar structural features have shown promise as antimicrobial agents, inhibiting bacterial growth by targeting specific enzymes involved in bacterial metabolism.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways.
- Enzyme Inhibition : Specific derivatives have been studied for their ability to inhibit enzymes critical for disease progression.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Aspects |
|---|---|---|---|
| Methyl 3-nitrobenzoate | Nitro | Lacks sulfamoyl group; less versatile | |
| Methyl 4-sulfamoylbenzoate | Sulfamoyl | Does not contain a nitro group | |
| Methyl 3-amino-4-sulfamoylbenzoate | Amino, Sulfamoyl | Different reactivity profile due to amino functionality |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This was attributed to their ability to inhibit key metabolic enzymes in bacteria, suggesting potential as therapeutic agents in treating infections.
- Inhibition of Enzyme Activity : Research has shown that this compound can inhibit enzymes such as carbonic anhydrase and other sulfonamide-sensitive targets. This inhibition could be linked to the structural characteristics of the compound, particularly the presence of the sulfamoyl group.
- Molecular Docking Studies : In silico studies using molecular docking techniques have revealed that this compound binds effectively to several targets implicated in cancer progression. These studies provide insights into its potential use as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
